molecular formula C15H23NO3S B345515 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane CAS No. 898646-76-9

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane

Cat. No.: B345515
CAS No.: 898646-76-9
M. Wt: 297.4g/mol
InChI Key: YOBMVGLMUPIRGM-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane (CAS 873579-20-5) is a specialized organic compound with the molecular formula C15H23NO4S and a molecular weight of 313.41 g/mol. This chemical features an azepane (seven-membered nitrogen heterocycle) ring substituted with a benzenesulfonyl group bearing methoxy and methyl substituents. Azepane-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in pharmacologically active compounds and their utility as building blocks in organic synthesis . Researchers value this structural motif for its potential to interact with various biological systems. The compound is classified as a high-purity research chemical intended for laboratory investigation exclusively. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-10-13(2)15(11-14(12)19-3)20(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMVGLMUPIRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-methoxy-2,4-dimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with azepane in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the azepane ring may provide steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylazepane Derivatives

Compound : 1-(4-Chloro-3-Nitrobenzenesulfonyl)-azepane ()

  • Molecular Formula : C₁₂H₁₅ClN₂O₄S
  • Molecular Weight : 318.772 g/mol
  • Substituents : 4-Chloro-3-nitrophenyl group.
  • Key Properties: Higher lipophilicity (XlogP = 2.7) due to nitro and chloro groups. No hydrogen bond donors; five hydrogen bond acceptors.
  • Synthesis : Likely involves sulfonylation of azepane with 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Methoxy and methyl groups may reduce reactivity compared to nitro groups, altering biological target interactions.

Pyrazoline Derivatives ()

Compound : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline

  • Core Structure: Five-membered pyrazoline ring (non-sulfonylated).
  • Substituents : 3,4-Dimethylphenyl and 4-methoxyphenyl groups.
  • Key Properties :
    • Melting point: 120–124°C.
    • Moderate yield (80–85%) in synthesis via chalcone-hydrazine condensation.
    • Demonstrated aromatic stacking interactions via NMR data.
  • Comparison: The pyrazoline core is more rigid than the azepane ring, affecting conformational flexibility and binding kinetics.

Dienone Derivatives (–4)

Compound : (R,3E,5E)-1-(3,5-Dihydroxy-2,4-dimethylphenyl)-1-methoxyhepta-3,5-dien-2-one

  • Core Structure: Linear polyketide-derived dienone.
  • Substituents : 3,5-Dihydroxy-2,4-dimethylphenyl group.
  • Key Properties :
    • Moderate antibacterial activity (e.g., against Staphylococcus aureus).
    • Biosynthesized via polyketide pathways involving acetyl-CoA and malonyl-CoA units.
  • Comparison: The dienone scaffold lacks the nitrogenous heterocycle present in sulfonylazepanes, limiting its utility in targeting amine-binding enzymes. Hydroxy and methoxy groups enhance solubility but may reduce membrane permeability compared to sulfonamides.

Table 1. Comparative Analysis of Key Compounds

Property Target Compound (Inferred) 1-(4-Chloro-3-Nitrobenzenesulfonyl)-azepane Pyrazoline Derivative Dienone Derivative
Core Structure Sulfonylazepane Sulfonylazepane Pyrazoline Dienone
Molecular Weight ~340–360 g/mol (estimated) 318.772 g/mol 356 g/mol ~300–350 g/mol (estimated)
Key Substituents 5-Methoxy-2,4-dimethylphenyl 4-Chloro-3-nitrophenyl 3,4-Dimethylphenyl 3,5-Dihydroxy-2,4-dimethylphenyl
Lipophilicity (XlogP) Moderate (estimated ~2.5–3.0) 2.7 N/A Low (hydroxy groups)
Synthetic Route Sulfonylation of azepane Sulfonylation of azepane Chalcone-hydrazine condensation Polyketide biosynthesis
Biological Activity Not reported (in evidence) Not reported Not reported Moderate antibacterial

Research Implications and Gaps

  • Structural Insights : The target compound’s methoxy and dimethyl groups may enhance metabolic stability compared to nitro-substituted analogs, as seen in .
  • Synthetic Challenges : Optimization of sulfonylation conditions (e.g., solvent, temperature) is critical to avoid side reactions, as inferred from pyrazoline syntheses in .
  • Biological Potential: While dienones in show antibacterial activity, sulfonylazepanes may target different pathways (e.g., enzyme inhibition via sulfonamide groups).

Biological Activity

1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane is a compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring, along with a methoxy and two methyl groups on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound's chemical formula is C15H23NO3SC_{15}H_{23}NO_3S with a molecular weight of 303.42 g/mol. Its IUPAC name reflects its complex structure, which influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC15H23NO3S
Molecular Weight303.42 g/mol
CAS Number898646-76-9
IUPAC NameThis compound

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules. The azepane ring provides steric hindrance that may enhance selectivity towards specific targets, potentially leading to altered enzyme activity or receptor modulation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Interaction : The sulfonyl group allows for potential interactions with enzymes, possibly serving as an inhibitor or modulator.
  • Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways.
  • Antimicrobial Properties : Preliminary studies suggest possible antimicrobial activity, although detailed investigations are required to confirm these effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylbenzimidazoleContains a benzimidazole ringPotential enzyme inhibitor
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylpyrrolidineContains a pyrrolidine ringInvestigated for neuropharmacological effects

The presence of the azepane ring in this compound distinguishes it from these compounds by imparting unique steric and electronic properties that may enhance its biological activity.

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